molecular formula C7H13NO B1356887 2-Cyclopentylacetamide CAS No. 933-04-0

2-Cyclopentylacetamide

Cat. No. B1356887
CAS RN: 933-04-0
M. Wt: 127.18 g/mol
InChI Key: OXRCIXHTUHZNRY-UHFFFAOYSA-N
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Description

2-Cyclopentylacetamide is a chemical compound with the molecular formula C7H13NO . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Cyclopentylacetamide consists of a cyclopentyl group attached to an acetamide group . The exact structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2-Cyclopentylacetamide has a molecular weight of 127.184 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 286.8±9.0 °C at 760 mmHg, and a flash point of 127.3±18.7 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis of Ketamine Analogues : 2-Cyclopentylacetamide has been studied as a precursor in the synthesis of ketamine and related analogues. Ketamine is a well-known anesthetic with applications in treating depression. Research efforts are ongoing to explore ketamine-like molecules for their potential therapeutic benefits (Jose, Dimitrov, & Denny, 2018).

  • Development of Novel Heterocyclic Compounds : A study focused on synthesizing nonionic surfactants containing a heterocyclic nucleus using 2-Cyano-N-octadecylacetamide, a derivative of 2-Cyclopentylacetamide. These compounds show promising antimicrobial and surface-active properties (El-Sayed & Ahmed, 2016).

Chemical Properties and Industrial Applications

  • Surface Activity and Antimicrobial Properties : The ability of 2-Cyclopentylacetamide derivatives to act as nonionic surface-active agents with antimicrobial properties has been investigated. This research is significant for the development of environmentally friendly substances with potential applications in industries like pharmaceuticals, cosmetics, and agriculture (El-Sayed & Almalki, 2017).

  • Synthesis of Conformationally Restricted Analogs : Research on the synthesis of chiral cyclopropanes as conformationally restricted analogues of biologically active compounds involves the use of 2-Cyclopentylacetamide. This work contributes to understanding how to enhance the activity of biological compounds through structural modifications (Kazuta, Matsuda, & Shuto, 2002).

  • Study of Cyclodextrins and Drug Interactions : A study explored the role of cyclodextrins, which can form inclusion complexes with hydrophobic drugs. This is relevant for understanding how 2-Cyclopentylacetamide derivatives might interact with other molecules, impacting drug delivery and efficacy (Jansook, Ogawa, & Loftsson, 2018).

properties

IUPAC Name

2-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRCIXHTUHZNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593661
Record name 2-Cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylacetamide

CAS RN

933-04-0
Record name 2-Cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopentylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cyclopentylacetic acid (5.2 g, 41 mmol) and thionyl chloride (10 mL) were combined then DMF (0.2 mL) was added and the solution was stirred 1.5 h at R.T. Dichloromethane (10 mL) was added and the solution cooled in an ice bath whereupon 25% aqueous ammonia (30 mL) was added and the mixture stirred for 0.5 h. The solution was extracted with CH2Cl2 (3×) and the combined extracts washed with 1N HCl, dried over MgSO4, and concentrated to give cyclopentylacetamide (2.699 g, 52%). [1H]-NMR(CDCl3) consistent with structure.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
B Barnych, N Singh, S Negrel, Y Zhang, D Magis… - European journal of …, 2020 - Elsevier
… The most potent inhibitor was 2-((3,5-bis(trifluoromethyl)benzyl)thio)-2-cyclopentylacetamide 62 which had an IC 50 of 2.2 nM. It is worth noting that replacement of the 3-(trifluoromethyl)…
Number of citations: 3 www.sciencedirect.com
CC Porter, DC Titus, MJ DeFelice - Life Sciences, 1976 - Elsevier
With ethanol as substrate, Nn-alkylformamides and mono-n-alkylureas, like fatty acid amides, inhibited horse liver alcohol dehydrogenase uncompetitively, presumably by forming …
Number of citations: 12 www.sciencedirect.com
R Sattar, R Mukhtar, M Atif… - Journal of Heterocyclic …, 2020 - Wiley Online Library
… Also the compound (R)-2-amino-N-(2-[benzoxazol-2-yl]phenyl)-2-cyclopentylacetamide (22) was found most impressive for estimating L-alanyl amino-peptidase activity.32 image …
Number of citations: 29 onlinelibrary.wiley.com
A Valentini, K Schultz-Knudsen… - Journal of Medicinal …, 2023 - ACS Publications
The free fatty acid receptor 2 (FFA2), also known as GPR43, mediates effects of short-chain fatty acids and has attracted interest as a potential target for treatment of various metabolic …
Number of citations: 4 pubs.acs.org
E Ghidini, M Delcanale, R De Fanti, A Rizzi… - Bioorganic & medicinal …, 2006 - Elsevier
Several studies have demonstrated that N-substituted aminoacid derivatives exhibit weak anticonvulsant activities in vivo. In the present study, a series of amides of aminoacids …
Number of citations: 26 www.sciencedirect.com
DG Deryabin, AA Galadzhieva, GK Duskaev - Microbiology, 2020 - Springer
… The only exception was compound 12 (N-(1,3-benzodioxol-5-yl)-2-cyclopentylacetamide) with the cyclopentane ring formed by five carbon atoms (Fig. 1). This modification, changing …
Number of citations: 1 idp.springer.com
MC Cheng, WC Lo, YW Chang, SS Lee, CC Chang - Bioorganic Chemistry, 2020 - Elsevier
ALDH2, a key enzyme in the alcohol metabolism process, detoxifies several kinds of toxic small molecular aldehydes, which induce severe organ damages. The development of novel …
Number of citations: 4 www.sciencedirect.com
A Fulp, K Bortoff, Y Zhang, R Snyder… - Journal of medicinal …, 2013 - ACS Publications
Antagonists of the CB1 receptor can be useful in the treatment of several important disorders. However, to date, the only clinically approved CB1 receptor antagonist, rimonabant, was …
Number of citations: 21 pubs.acs.org
X Hu, X Ma, J Cui, H Liu, B Zhu, J Xie… - Chemical Biology & …, 2021 - Wiley Online Library
Ecdysteroids initiate the molting process in insects by binding to the ecdysone receptor (EcR), which is a promising target for identifying insect growth regulators. This paper presents an …
Number of citations: 4 onlinelibrary.wiley.com
M Forster, XJ Liang, M Schröder… - International Journal of …, 2020 - mdpi.com
… N-(3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-cyclopentylacetamide (33g): The preparation was carried out following General Procedure D with 100 mg …
Number of citations: 16 www.mdpi.com

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